10-Deacetyl-7-xylosyltaxol
CAS No.:
Cat. No.: VC1951432
Molecular Formula: C50H57NO17
Molecular Weight: 944.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C50H57NO17 |
---|---|
Molecular Weight | 944.0 g/mol |
IUPAC Name | [(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |
Standard InChI Key | ORKLEZFXASNLFJ-CNSXQYHSSA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Introduction
Chemical Structure and Properties
10-Deacetyl-7-xylosyltaxol, also known as 7-Xylosyl-10-deacetyltaxol, is a taxane derivative characterized by the presence of a xylosyl group at the C7 position and the absence of an acetyl group at the C10 position. The compound features the distinctive taxane tricyclic core structure with an oxetane ring, which is characteristic of paclitaxel and related compounds. The structural modifications found in 10-Deacetyl-7-xylosyltaxol contribute to its improved water solubility compared to paclitaxel, potentially enhancing its pharmacokinetic profile .
The detailed chemical properties of 10-Deacetyl-7-xylosyltaxol are summarized in Table 1:
Table 1: Chemical and Physical Properties of 10-Deacetyl-7-xylosyltaxol
The chemical structure of 10-Deacetyl-7-xylosyltaxol contains multiple functional groups, including hydroxyl groups, ester linkages, an amide bond, and a xylosyl moiety. The SMILES notation for this compound is: O=C(c1ccccc1)NC@@HC@@HC(=O)O[C@@H]5C(=C4/C@@HC(=O)[C@]8(C@H[C@@]6(OC(=O)C)C@HC[C@@H]8O[C@@H]7OCC@@HC@H[C@H]7O)C)/C .
Biological Activity and Mechanism of Action
10-Deacetyl-7-xylosyltaxol exhibits significant biological activities, particularly anticancer effects, through mechanisms similar to other taxanes. The compound primarily acts by promoting microtubule polymerization and preventing microtubule depolymerization, thereby disrupting normal cellular division . Research has revealed several key aspects of its biological activity:
Effects on Cell Cycle and Apoptosis
In vitro studies have demonstrated that 10-Deacetyl-7-xylosyltaxol induces mitotic cell cycle arrest and apoptosis in cancer cells. These effects have been observed through multiple experimental methods, including flow cytometry, DNA laddering, and transmission electron microscopy . The compound's ability to interfere with cell division makes it a potential candidate for cancer therapy.
Molecular Mechanisms
At the molecular level, 10-Deacetyl-7-xylosyltaxol exerts its effects through multiple pathways:
-
Up-regulation of pro-apoptotic proteins: The compound increases the expression of pro-apoptotic proteins Bax and Bad .
-
Down-regulation of anti-apoptotic proteins: It decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL .
-
Mitochondrial effects: These changes in protein expression lead to disturbances in mitochondrial membrane permeability .
-
Caspase activation: The compound activates caspase-9, triggering the apoptotic cascade .
These molecular mechanisms collectively contribute to the compound's ability to induce cancer cell death, supporting its potential application as an anticancer agent.
Pharmacokinetics and Drug Delivery
The pharmacokinetic properties of 10-Deacetyl-7-xylosyltaxol represent an area of significant interest due to its enhanced water solubility compared to paclitaxel. Studies on the intestinal absorption of 10-Deacetyl-7-xylosyltaxol have shown that its transport through the intestinal epithelium is partially affected by an outwardly directed efflux pump, presumed to be P-glycoprotein .
Despite this efflux mechanism, the compound exhibits a relatively high apparent permeability coefficient (P(app)) for apical to basolateral transport, measured at 16.3±6.3×10⁻⁶ cm/s . This favorable permeability suggests that 10-Deacetyl-7-xylosyltaxol may be effectively absorbed in the intestinal tract, potentially supporting oral administration routes for this compound or its derivatives.
The improved water solubility of 10-Deacetyl-7-xylosyltaxol compared to paclitaxel is particularly significant for pharmaceutical development, as it may address some of the formulation challenges associated with the highly hydrophobic paclitaxel. This property could potentially reduce the need for toxic solubilizing agents currently used in paclitaxel formulations.
Synthesis and Production Methods
Semi-Synthetic Approaches
10-Deacetyl-7-xylosyltaxol serves as an important starting material for the semi-synthesis of other valuable taxanes, including paclitaxel and docetaxel. A significant approach involves converting 10-Deacetyl-7-xylosyltaxol to these therapeutically important compounds through a series of chemical transformations .
One documented method involves a three-step reaction sequence:
-
Redox reactions
-
Acetylation
-
Deacetylation
This process yields a mixture of taxols that can be separated by column chromatography on silica gel to afford Taxol (paclitaxel), Taxol B (Cephalomannine), and Taxol C . Furthermore, the mixture of Taxol B and Taxol C can be converted to Docetaxel using Schwartz's reagent . These synthetic pathways expand the biomass sources for chemical semi-synthesis of taxane-based anticancer drugs, potentially reducing production costs.
Enzymatic Methods
Enzymatic approaches have also been explored for modifying 10-Deacetyl-7-xylosyltaxol. Researchers have improved the catalytic efficiency of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) from Taxus species toward 10-deacetyltaxol through protein engineering . By generating a three-dimensional structure of DBAT and identifying its active site through alanine scanning, researchers created a double DBAT mutant (DBAT G38R/F301V) with approximately six times higher catalytic efficiency than the wild-type enzyme .
This enzymatic approach, combined with β-xylosidase, allowed for an in vitro one-pot conversion of 7-β-xylosyl-10-deacetyltaxol to Taxol, yielding 0.64 mg/ml Taxol in 50 ml at 15 hours . This represents a promising environmentally friendly alternative for Taxol production from the more abundant 10-Deacetyl-7-xylosyltaxol.
Therapeutic Applications and Research Findings
Anticancer Activity
The primary therapeutic application of 10-Deacetyl-7-xylosyltaxol and its derivatives lies in cancer treatment. Research has demonstrated that paclitaxel-containing extracts that include 10-Deacetyl-7-xylosyltaxol can exert anti-cancer effects even through oral administration, which is significant given the typical poor oral bioavailability of taxanes .
In studies using A549-xenografted BALB/c nude mice, paclitaxel-containing extracts significantly inhibited tumor growth by 86.1±12.94% (P<0.01) at 600 mg/kg and 65.7±38.71% (P<0.01) at 200 mg/kg . These findings suggest that 10-Deacetyl-7-xylosyltaxol or its containing extracts may offer therapeutic benefits through more convenient administration routes than the intravenous infusions typically required for paclitaxel.
Synergistic Effects
An important observation from research on taxane-containing extracts is the potential synergistic effect between paclitaxel/10-Deacetyl-7-xylosyltaxol and other plant compounds such as flavonoids and lignoids . These compounds appear to enhance the anticancer effects through two primary mechanisms:
-
Improving enterocytic absorption: Flavonoids and lignoids significantly reduce the efflux ratio of paclitaxel to 2.33 and 3.70, respectively, in Caco-2 permeability experiments and reduce paclitaxel reflux in MDCK-MDR1 experiments .
-
Potentiating cytotoxicity: These compounds enhance paclitaxel-induced cytotoxicity by 19.1–22.45% (P<0.05) for flavonoids and 10.52–18.03% (P<0.05) for lignoids. They also inhibit the expression of cyclinB1, Bcl-2, and pMCL-1, and increase the percentage of necrotic cells when combined with paclitaxel .
These findings highlight the potential advantage of natural extracts containing 10-Deacetyl-7-xylosyltaxol and other bioactive compounds, suggesting that combination approaches may yield enhanced therapeutic outcomes.
Comparison with Other Taxane Derivatives
10-Deacetyl-7-xylosyltaxol is one of several important taxane derivatives with potential therapeutic applications. Table 2 compares key properties of 10-Deacetyl-7-xylosyltaxol with related compounds:
Table 2: Comparison of 10-Deacetyl-7-xylosyltaxol with Other Taxane Derivatives
Property | 10-Deacetyl-7-xylosyltaxol | Paclitaxel (Taxol) | 10-Deacetyl-7-xylosyltaxol B |
---|---|---|---|
Molecular Formula | C₅₀H₅₇NO₁₇ | C₄₇H₅₁NO₁₄ | C₄₈H₅₉NO₁₇ |
Molecular Weight | 943.98 g/mol | 853.9 g/mol | 922.0 g/mol |
Natural Abundance | Up to 0.5% in yew trees | ~0.02% in yew trees | Present in Taxus species |
Water Solubility | Higher than paclitaxel | Low | Similar to 10-Deacetyl-7-xylosyltaxol |
C-7 Position | Xylosyl group | Hydroxyl group | Xylosyl group |
C-10 Position | Hydroxyl group (deacetylated) | Acetyl group | Hydroxyl group (deacetylated) |
Clinical Use | Used in traditional Chinese medicine | FDA-approved anticancer drug | Research compound |
CAS Number | 90332-63-1 | 33069-62-4 | 90332-64-2 |
The structural differences between these compounds, particularly the presence of the xylosyl group at C-7 and the absence of the acetyl group at C-10 in 10-Deacetyl-7-xylosyltaxol, contribute to its distinct properties. Notably, the higher natural abundance of 10-Deacetyl-7-xylosyltaxol makes it a valuable starting material for semi-synthetic approaches to produce paclitaxel and other therapeutic taxanes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume